molecular formula C18H14 B094221 2,7-Dimethylpyrene CAS No. 15679-24-0

2,7-Dimethylpyrene

Cat. No. B094221
CAS RN: 15679-24-0
M. Wt: 230.3 g/mol
InChI Key: GSKHIRFMTJUBSM-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The substitution of methyl groups at the 2 and 7 positions of pyrene alters its electronic and photophysical properties, making it an interesting compound for various applications, including organic electronics and fluorescence studies.

Synthesis Analysis

The synthesis of 2,7-dimethylpyrene and its derivatives has been explored through various methods. One approach involves the regioselective synthesis of 2- or 2,7-functionalized pyrenes from 1- or 1,6-substituted derivatives using a 1,2-phosphinyl migration in an AlCl3/NaCl melt, as reported in one study . Another method includes the use of sequential Ir-catalyzed borylation and substitution chemistry to synthesize 2,7-disubstituted pyrene derivatives . Additionally, catalytic methods have been developed for the synthesis of 2,7-bis-substituted hexaazaperhydropyrenes, which are nitrogen-containing analogs of pyrene .

Molecular Structure Analysis

The molecular structure of 2,7-dimethylpyrene derivatives has been characterized using various techniques, including X-ray crystallography . These studies have provided detailed insights into the arrangement of atoms and the geometry of the molecules. The presence of substituents at the 2 and 7 positions has been shown to influence the electronic properties and reactivity of the pyrene core.

Chemical Reactions Analysis

The reactivity of 2,7-dimethylpyrene derivatives has been explored in the context of their potential use in constructing larger molecular systems. For example, the use of 2,7-dimethylpyrene as a building block in donor-acceptor compounds has been investigated, demonstrating its utility as a π-bridge . Additionally, the potential for further functionalization through C-P bond activation has been demonstrated .

Physical and Chemical Properties Analysis

The photophysical properties of 2,7-dimethylpyrene derivatives have been extensively studied. These compounds exhibit a range of fluorescence quantum yields and lifetimes, which are influenced by the nature of the substituents . Theoretical calculations, including density functional theory (DFT), have been employed to predict and understand the electronic properties, such as the energy band gap and molecular electrostatic potential . These studies have shown that the electronic properties of 2,7-dimethylpyrene derivatives can be finely tuned by the choice of substituents, making them versatile for various applications.

Scientific Research Applications

  • Synthesis and Photophysics of Donor-Acceptor Pyrene Derivatives : A study by Ji, L., Lorbach, A., Edkins, R. M., & Marder, T. (2015) explores the synthesis and photophysical properties of 2,7-disubstituted pyrene derivatives. These compounds show potential in the construction of donor-acceptor compounds for electronic and optical applications (Ji, L., et al., 2015).

  • Photophysical Properties for Optoelectronic Applications : Hu, J.-Y., Feng, X., Seto, N., et al. (2013) investigated the photophysical properties and crystal structure of arylethynyl-functionalized pyrenes, suggesting their suitability for optoelectronic applications like OLEDs (Hu, J.-Y., et al., 2013).

  • Phytotoxicity Study of Pyrene Derivatives : DellaGreca, M., Fiorentino, A., Isidori, M., et al. (2002) isolated various phenanthrenes and a pyrene from Juncus acutus, evaluating their phytotoxicity. This study contributes to understanding the environmental impact of pyrene compounds (DellaGreca, M., et al., 2002).

  • On-Surface Chemical Reactions : Eisenhut, F., Lehmann, T., Viertel, A., et al. (2017) explored the on-surface synthesis of diindenopyrene from dimethylpyrene, revealing unique chemical reactivities and selectivities in polyaromatic hydrocarbons (Eisenhut, F., et al., 2017).

  • Applications in Molecular Electronics and Supramolecular Systems : Mukherjee, A., Akulov, A., Santra, S., et al. (2022) reviewed synthetic strategies and applications of 2,7-diazapyrenes, highlighting their potential in sensors, molecular electronics, and DNA-binding studies (Mukherjee, A., et al., 2022).

  • Study of Double Bond Character in Methyl Derivatives : Clar, E., Mcandrew, B., & Zander, M. (1967) investigated the double bond character in methyl derivatives of polycyclic aromatic hydrocarbons like dimethylpyrene (Clar, E., et al., 1967).

  • Thermal Polymerization of Polycyclic Aromatic Hydrocarbons : Chen, P., Fatayer, S., Schuler, B., et al. (2020) examined the role of methyl groups in the early stages of thermal polymerization of polycyclic aromatic hydrocarbons, demonstrating the importance of methyl substituents in initiating chemical reactions (Chen, P., et al., 2020).

Safety And Hazards

2,7-Dimethylpyrene is classified under GHS07 and has a signal word of 'Warning’ . The hazard statements include H302+H312+H332-H315-H319 . Precautionary statements include P501-P261-P270-P271-P264-P280-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330-P302+P352+P312-P304+P340+P312 .

properties

IUPAC Name

2,7-dimethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKHIRFMTJUBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166132
Record name 2,7-Dimethylpyrene
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Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,7-Dimethylpyrene

CAS RN

15679-24-0
Record name 2,7-Dimethylpyrene
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Record name 2,7-Dimethylpyrene
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Record name 2,7-Dimethylpyrene
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Record name 2,7-dimethylpyrene
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Record name 2,7-DIMETHYLPYRENE
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Record name 2,7-Dimethylpyrene
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Melting Point

230 °C
Record name 2,7-Dimethylpyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
DE Laycock, RJ Wain… - Canadian Journal of …, 1977 - cdnsciencepub.com
1,2,3,4,7,8,9,10-Octahydrodicyclohepta[de, ij]naphthalene and 2,7-dimethylpyrene: a short novel synthesis Page 1 1,2,3,4,7,8,9,10-0ctahydrodicyclohepta[de,ij]naphthalene and 2,7-dimethylpyrene …
Number of citations: 5 cdnsciencepub.com
D Schweitzer, KH Hausser, RGH Kirrstetter… - … für Naturforschung A, 1976 - degruyter.com
The emission spectra of [2.2] (2,7) pyrenophane and the zero field splitting parameters D und E of its excited triplet state were measured in glasses and in small single crystals at 1.3 K. …
Number of citations: 35 www.degruyter.com
HA Staab, N Riegler, F Diederich, C Krieger… - Chemische …, 1984 - Wiley Online Library
As excimer models the [3.3]‐ and [4.4]pyrenophanes 1 and 2 were synthesized. As the key precursor for the synthesis of 1 the octahydro‐dithia[4.4]pyrenophane 9 was obtained by …
P Chen, S Fatayer, B Schuler, JN Metz, L Gross… - Energy & …, 2021 - ACS Publications
The initial thermal reactions of aromatic hydrocarbons are relevant to many industrial applications. However, tracking the growing number of heavy polycyclic aromatic hydrocarbon (…
Number of citations: 22 pubs.acs.org
H Chen, S Gui, Y Zhang, Z Liu, Q Miao - CCS Chemistry, 2021 - chinesechemsoc.org
Zigzag carbon nanobelts are a long-sought-after yet unrealized target for organic synthesis. Herein, we report a study toward the synthesis of tetrabenzo[10]cyclacene, an …
Number of citations: 42 www.chinesechemsoc.org
MR Maxfield, AN Bloch, DO Cowan - The Journal of Organic …, 1985 - ACS Publications
The acceptor, TCNTP, prepared by oxidation of dimalonitrile VIII or IX, is reversibly ionized by two one-electron reductions at a platinum electrode in butyronitrile with 0.1 M …
Number of citations: 42 pubs.acs.org
FM Winnik - Chemical reviews, 1993 - ACS Publications
In the course of a study of anthryl-labeled polyionenes in water Suzuki and Tazuke noticed rather unusual patterns in the absorption and emission spectra of anthracene. 1 The …
Number of citations: 944 pubs.acs.org
H Kam-Wah - 1973 - core.ac.uk
The author extends his sincere thanks to Dr. TL Chan for invaluable advice and encouragement. special thanks are expressed to all his friends and col: teaques for helping to make his …
Number of citations: 0 core.ac.uk
AG Crawford, Z Liu, IAI Mkhalid… - … A European Journal, 2012 - Wiley Online Library
An efficient synthetic route to 2‐ and 2,7‐substituted pyrenes is described. The regiospecific direct CH borylation of pyrene with an iridium‐based catalyst, prepared in situ by the …
S Sasaki, S Suzuki, K Igawa, K Morokuma… - The Journal of …, 2017 - ACS Publications
A new design strategy to activate aggregation-induced emission (AIE) in pyrene chromophores is reported. In a previous report, we demonstrated that highly twisted N,N-dialkylamines …
Number of citations: 47 pubs.acs.org

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